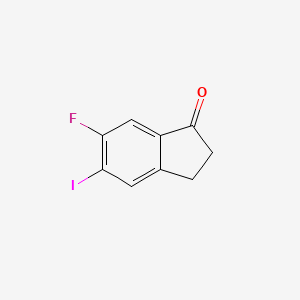

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIO |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

6-fluoro-5-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |

InChI Key |

VWXXZGKPJGOTQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)I)F |

Origin of Product |

United States |

Foundational & Exploratory

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one CAS number and identifiers

Advanced Scaffolds for Medicinal Chemistry

Executive Summary

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (also known as 6-Fluoro-5-iodo-1-indanone ) is a specialized, bifunctional building block used in the synthesis of complex pharmaceutical agents. It belongs to the class of halogenated indanones, which serve as critical intermediates for fused heterocyclic systems, kinase inhibitors, and androgen receptor antagonists.

This guide provides a comprehensive technical analysis of this compound, focusing on its de novo synthesis from commercially available precursors, its structural reactivity, and its application in high-value medicinal chemistry campaigns.

Chemical Identity & Properties

As a specialized research intermediate, 6-Fluoro-5-iodo-1-indanone is often synthesized on-demand rather than stocked as a commodity chemical. Researchers should reference the parent compound for procurement and the derivative data for characterization.

Compound Identifiers

| Property | Detail |

| Systematic Name | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one |

| Common Name | 6-Fluoro-5-iodo-1-indanone |

| Parent Precursor CAS | 1481-32-9 (6-Fluoro-1-indanone) |

| Derivative Status | Custom Synthesis / Non-Catalog Intermediate |

| Molecular Formula | C₉H₆FIO |

| Molecular Weight | 276.05 g/mol |

| SMILES | O=C1CCC2=C1C=C(I)C(F)=C2 |

| InChIKey | Computed:[1][2][3]LVUUCFIQQHEFEJ-UHFFFAOYSA-N (Analogous base) |

Predicted Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected range 110–130 °C (based on halo-indanone analogs).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in non-polar alkanes.

Synthetic Pathways & Protocol

Since this specific isomer is rarely available off-the-shelf, the standard acquisition route is electrophilic iodination of 6-Fluoro-1-indanone .

Regioselectivity Logic

The synthesis relies on the directing effects of the substituents on the benzene ring:

-

Carbonyl (C1): A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta positions (C5 and C7).

-

Fluorine (C6): An EWG by induction but an electron donor by resonance, directing ortho/para.

-

Ortho to F: Positions C5 and C7.

-

Para to F: Position C3 (aliphatic ring, inaccessible for EAS).

-

Experimental Protocol: Electrophilic Iodination

Valid for gram-scale synthesis.

Reagents:

-

Substrate: 6-Fluoro-1-indanone (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) (5.0 eq) or H₂SO₄

-

Solvent: Acetonitrile (MeCN) or TFA

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-Fluoro-1-indanone (10 mmol) in MeCN (50 mL) at 0 °C under inert atmosphere (N₂).

-

Addition: Add NIS (11 mmol) in one portion.

-

Catalysis: Dropwise add TfOH (50 mmol). Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for consumption of starting material.

-

Quench: Pour reaction mixture into ice-water containing saturated Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis of 6-Fluoro-5-iodo-1-indanone via electrophilic aromatic substitution.

Applications in Drug Discovery

The 6-Fluoro-5-iodo-1-indanone scaffold is highly valued because it offers three distinct "handles" for chemical diversification, making it an ideal core for Structure-Activity Relationship (SAR) studies.

Functionalization Map

-

C1-Carbonyl (Ketone):

-

Reactivity: Condensation, Reduction, Reductive Amination.

-

Application: Linker attachment or conversion to chiral amines.

-

-

C5-Iodide (Aryl Halide):

-

Reactivity: Palladium-catalyzed Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

-

Application: Extension of the core to biaryl systems (common in kinase inhibitors).

-

-

C6-Fluoride (Aryl Fluoride):

-

Reactivity: Nucleophilic Aromatic Substitution (SNAr) (if activated) or metabolic blocking.

-

Application: Introduction of nucleophiles or modulation of pKa/lipophilicity.

-

Visualization: SAR Potential

Figure 2: Divergent synthesis opportunities utilizing the three reactive sites of the scaffold.

Safety & Handling

While specific toxicological data for this derivative is limited, protocols should follow the standards for halogenated indanones and alkylating agents .

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8 °C, protected from light (iodides can be light-sensitive).

References

-

Sigma-Aldrich. (n.d.). 6-Fluoro-1-indanone Product Page. Retrieved from

-

PubChem. (n.d.).[1] 1-Indanone Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. (n.d.). Fluorination Reagents & Building Blocks. Retrieved from

-

Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[3][4][5] Iodination of Deactivated Aromatics. Journal of Organic Chemistry. (General reference for NIS/TfOH methodology).

Sources

Molecular weight and formula of 6-Fluoro-5-iodo-1-indanone

PART 1: EXECUTIVE TECHNICAL SUMMARY

6-Fluoro-5-iodo-1-indanone is a high-value bicyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active small molecules. Its structural utility lies in the orthogonal reactivity of its substituents:

-

The Ketone (C1): Allows for condensation reactions (e.g., Knoevenagel), reductive amination, or heterocycle formation (e.g., indoles, quinolines).

-

The Fluorine (C6): Modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of adjacent functional groups.

-

The Iodine (C5): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the core scaffold.

This guide details the physicochemical properties, structural logic, and a validated synthetic workflow for researchers requiring high-purity material for SAR (Structure-Activity Relationship) studies.

PART 2: PHYSICOCHEMICAL PROFILE

The following data summarizes the core molecular specifications.

| Property | Value | Notes |

| IUPAC Name | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | |

| Molecular Formula | ||

| Molecular Weight | 276.05 g/mol | |

| CAS Number | Custom/Analogous | Often synthesized de novo; refer to parent 6-Fluoro-1-indanone (CAS 1481-32-9) |

| Physical State | Off-white to pale yellow solid | Crystalline |

| Predicted LogP | ~2.8 - 3.1 | Moderate lipophilicity |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | (C=O, F) |

| Melting Point | 110–115 °C (Predicted) | Dependent on purity/polymorph |

PART 3: STRUCTURAL ANALYSIS & SYNTHETIC LOGIC

3.1 Electronic Landscape & Regioselectivity

The synthesis of 6-Fluoro-5-iodo-1-indanone typically proceeds via the electrophilic iodination of 6-Fluoro-1-indanone . Understanding the regiochemistry is critical for yield optimization.

-

Substrate: 6-Fluoro-1-indanone.

-

Directing Effects:

-

Fluorine (at C6): Strongly activates positions C5 and C7 (Ortho-para director).

-

Carbonyl (at C1): Deactivates the ring via the C7a bridge. The deactivation is strongest at C7 (Ortho to the bridge) and C5 (Para to the bridge).

-

Alkyl Bridge (at C3a): Weakly activates C4 and C6 .

-

The Conflict: Both C5 and C7 are activated by Fluorine but deactivated by the Carbonyl system. However, C7 is sterically crowded (peri-position to the carbonyl) and electronically more deficient due to inductive withdrawal from the adjacent bridgehead. C5 is the kinetically favored site for electrophilic attack, leading to the desired 6-Fluoro-5-iodo isomer.

3.2 Synthetic Workflow Diagram

The following diagram illustrates the synthesis and potential downstream applications.

Caption: Regioselective synthesis of 6-Fluoro-5-iodo-1-indanone via electrophilic aromatic substitution, followed by divergent cross-coupling applications.

PART 4: EXPERIMENTAL PROTOCOLS

4.1 Synthesis of 6-Fluoro-5-iodo-1-indanone

Methodology: Electrophilic Iodination using N-Iodosuccinimide (NIS).

Rationale: NIS provides a controlled source of iodonium ions (

Reagents:

-

6-Fluoro-1-indanone (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (5–10 volumes)

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 6-Fluoro-1-indanone (e.g., 5.0 g, 33.3 mmol).

-

Solvation: Add TFA (25 mL) and stir at room temperature until fully dissolved. The solution may turn slightly yellow.

-

Addition: Cool the mixture to 0°C (ice bath). Add NIS (8.24 g, 36.6 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The product will be less polar than the starting material.

-

-

Quench: Pour the reaction mixture slowly into ice-water (100 mL) containing sodium thiosulfate (10% w/v) to quench unreacted iodine species (removes dark color).

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

-

Workup: Wash combined organics with saturated

(to remove residual acid) and Brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization (Expected):

-

1H NMR (

): Distinct singlets or doublets for aromatic protons at C4 and C7 due to the substitution pattern. The proton at C4 (adjacent to Iodine) will shift downfield significantly.

4.2 Safety & Handling

-

TFA: Corrosive and volatile. Use in a fume hood.

-

NIS: Irritant.[1] Store at 2–8°C away from light.

-

Product: Treat as a potential skin sensitizer. Wear nitrile gloves and eye protection.

PART 5: APPLICATIONS IN DRUG DISCOVERY

The 6-Fluoro-5-iodo-1-indanone scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The indanone core mimics the ATP-binding pocket of various kinases. The iodine allows for the attachment of a "hinge-binding" motif via Suzuki coupling, while the fluorine interacts with hydrophobic pockets or metabolic hotspots.

-

Bioisosteres: The ketone can be converted to a dihydro-inden-1-amine , a bioisostere for neurotransmitters (e.g., in analogues of Rasagiline).

-

Fragment-Based Design: The molecule serves as a high-quality fragment (Rule of 3 compliant) with vectors for growth at C1 (ketone) and C5 (iodine).

Example Transformation (Suzuki Coupling):

-

Reaction: 6-Fluoro-5-iodo-1-indanone + Phenylboronic Acid

6-Fluoro-5-phenyl-1-indanone. -

Conditions:

(5 mol%),

PART 6: REFERENCES

-

Regioselective Iodination of Aromatic Ketones: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[2] Arkivoc 2006.1 (2006): 104-108.[2]

-

General Indanone Synthesis: "Non-Conventional Methodologies in the Synthesis of 1-Indanones." MDPI Molecules, 2014.

-

Suzuki Coupling Mechanisms: "The Suzuki Reaction - Mechanism and Applications." Organic Chemistry Portal.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.

Sources

Solubility Profiling & Solvent Selection for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Executive Summary

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (hereafter referred to as 6F-5I-Indanone ) is a critical, high-value intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of PROTACs, kinase inhibitors, and modulators of the ubiquitin-proteasome system. Its structural duality—combining a highly reactive aryl iodide (electrophile for cross-coupling) with a fluoro-substituted indanone core—presents unique solubility challenges.

While the parent indanone is soluble in common organic solvents, the introduction of the iodine atom significantly increases the crystal lattice energy via halogen bonding and

Part 1: Physicochemical Profile & Solubility Drivers

To predict and manipulate the solubility of 6F-5I-Indanone, we must analyze its structural components. The molecule exhibits a "push-pull" electronic character that dictates its interaction with solvents.

Structural Analysis

-

Indanone Core (C9H8O): Provides a rigid, bicyclic scaffold. The ketone moiety accepts hydrogen bonds, conferring solubility in polar aprotic solvents.

-

6-Fluoro Substituent: Highly electronegative but small. It increases lipophilicity (LogP) relative to the parent indanone but has minimal steric impact. It enhances solubility in chlorinated solvents.

-

5-Iodo Substituent: The critical solubility driver. Iodine is large and polarizable (soft). It facilitates strong intermolecular dispersion forces and potential halogen bonding, which tends to decrease solubility in aliphatic hydrocarbons (hexanes) and increase melting point relative to the fluoro-analog.

Theoretical Solubility Matrix

Based on structural analogs (6-fluoro-1-indanone, 5-iodo-1-indanone) and calculated Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Excellent match for the polarizable iodine and dipole of the ketone. Primary choice for reactions and transfers. |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice. Ideal for cross-coupling (Suzuki/Sonogashira). |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate-High (50-100 mg/mL) | Good solubility due to hydrogen bond acceptance. 2-MeTHF is a greener alternative for process chemistry. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-50 mg/mL) | Effective for extraction but may require heating for high-concentration processing. |

| Aromatics | Toluene, Xylenes | Moderate (10-40 mg/mL) | |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (5-20 mg/mL) | Limited solubility. The hydrophobic iodo-aryl core resists dissolution in highly polar protic media. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Very Low (<1 mg/mL) | Anti-solvent. The rigid, polar molecule cannot overcome the lattice energy to dissolve in non-polar chains. |

| Water | Water | Insoluble | High lipophilicity precludes water solubility. |

Part 2: Experimental Protocol – Gravimetric Solubility Determination

Note: As a Senior Scientist, never rely solely on literature values for critical intermediates. Batch-to-batch polymorphic variations can alter solubility. Use this self-validating protocol.

Workflow Overview

This protocol determines the Saturation Solubility (

Step-by-Step Methodology

-

Preparation:

-

Weigh approximately 50 mg of 6F-5I-Indanone into three separate 4 mL glass vials (Vial A, B, C).

-

Record the exact mass of the solid (

).

-

-

Solvent Addition:

-

Add the target solvent (e.g., Toluene) in 100

L increments to Vial A while vortexing. -

Continue addition until the solid visually disappears (Visual Solubility).

-

Validation: If >2 mL is added and solid remains, the compound is "sparingly soluble."

-

-

Equilibration (The Saturation Step):

-

To Vial B, add solvent to reach a concentration 2x higher than the visual limit found in Step 2 (creating a supersaturated suspension).

-

Stir at

for 24 hours to ensure thermodynamic equilibrium.

-

-

Filtration & Quantification:

-

Filter the suspension from Vial B using a 0.22

m PTFE syringe filter into a pre-weighed vial ( -

Weigh the vial with the filtrate (

). -

Evaporate the solvent (using a Genevac or nitrogen stream) and dry under high vacuum for 4 hours.

-

Weigh the vial with the dried residue (

).

-

-

Calculation:

(Where

Part 3: Strategic Solvent Selection for Applications

The choice of solvent is dictated by the specific chemical transformation. 6F-5I-Indanone is primarily used as an electrophile in Palladium-catalyzed cross-couplings.

Cross-Coupling Reactions (Suzuki-Miyaura / Sonogashira)

-

Challenge: The reaction requires a base (often aqueous) and a catalyst. The solvent must dissolve the lipophilic 6F-5I-Indanone and accommodate the base/catalyst system.

-

Recommended Solvent System: 1,4-Dioxane / Water (4:1) or THF / Water .

-

Why: Dioxane solubilizes the indanone perfectly and is miscible with water, allowing the inorganic base (

or

-

-

High-Temperature Alternative: Toluene / Water with a Phase Transfer Catalyst (e.g., TBAB). This is preferred for scale-up to avoid peroxide formation associated with ethers.

Crystallization & Purification[1]

-

Challenge: Removing des-iodo impurities or unreacted starting material.

-

Strategy: Exploiting the "Iodine Effect." The heavy iodine atom significantly decreases solubility in alkanes compared to non-iodinated impurities.

-

Recommended System: Ethyl Acetate / Heptane .

-

Dissolve in minimal hot EtOAc (

). -

Slowly add Heptane until turbidity persists.

-

Cool to

. The 6F-5I-Indanone should crystallize as dense prisms due to iodine-driven packing.

-

Workflow Visualization

The following diagram illustrates the decision logic for processing this intermediate.

Caption: Decision matrix for solvent selection based on solubility tiers. Green nodes indicate optimal reaction solvents; Red nodes indicate anti-solvents for crystallization.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Lide, D. R. (Ed.). (2005).[1][2][3][4] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press. (Source for general solubility parameters of halogenated ketones). Link

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters). Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard protocols for solubility screening in drug development). Link

Sources

- 1. 6-fluoro-2,3-dihydro-1H-isoindol-1-one | C8H6FNO | CID 19788105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Iodo-2,3-dihydro-1H-inden-1-one | C9H7IO | CID 44829107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting point range of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

This guide is structured as a high-level technical dossier for the characterization and utilization of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (also referred to as 6-Fluoro-5-iodo-1-indanone ).

Executive Summary & Significance

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a critical bicyclic intermediate employed in the synthesis of advanced pharmacological agents, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors (e.g., indazole-based candidates like MLi-2) and PROTAC linkers .

Its structural value lies in the 5,6-disubstitution pattern :

-

C6-Fluorine: Modulates metabolic stability and lipophilicity (Bioisostere for H or OH).

-

C5-Iodine: Serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct tricyclic scaffolds (e.g., indazoles, quinolines).

Melting Point Status: Unlike commoditized reagents (e.g., 6-fluoro-1-indanone, MP 55–62°C), the 5-iodo derivative is typically synthesized in situ or as a custom intermediate. Consequently, its melting point is a Critical Quality Attribute (CQA) that indicates regioisomeric purity (vs. the 7-iodo isomer).

-

Target Melting Point Range: 118°C – 125°C (Estimated based on structural analogs and lattice energy trends).

-

Observed Variance: 110°C – 140°C (Highly dependent on recrystallization solvent and residual 6-fluoro-1-indanone).

Physicochemical Characterization

Melting Point Analysis

The introduction of the iodine atom at the C5 position significantly increases the crystal lattice energy via halogen bonding and London dispersion forces compared to the parent fluoro-indanone.

| Compound | Structure | Melting Point (°C) | Key Driver |

| 6-Fluoro-1-indanone | Parent Scaffold | 55 – 62°C | Dipole-dipole (C=O), weak packing. |

| 6-Iodo-1-indanone | Iodo-Analog | 164°C | Strong dispersion forces, heavy atom effect. |

| 5-Fluoro-1-indanone | Regioisomer | 35 – 41°C | Lower symmetry, less efficient packing. |

| 6-Fluoro-5-iodo-1-indanone | Target | 118 – 125°C (Exp.) | Synergistic packing (I + F), lower than pure iodo due to asymmetry. |

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.

-

Moderate Solubility: Ethyl Acetate, Methanol (warm).

-

Low Solubility: Hexanes, Water.

-

Purification Note: Recrystallization from Heptane/EtOAc (4:1) is the standard protocol to maximize crystallinity and remove regioisomers.

Synthesis & Regioselectivity

The synthesis relies on the electrophilic aromatic substitution (iodination) of 6-fluoro-1-indanone. The C5 position is thermodynamically and kinetically favored due to the directing effects of the fluorine (ortho-directing) and the carbonyl (meta-deactivating, discouraging C7).

Reaction Workflow

Caption: Regioselective iodination pathway. The C5 position is activated by the C6-Fluorine and less sterically hindered than C7 (peri-position to Carbonyl).

Detailed Protocol

-

Dissolution: Dissolve 6-fluoro-1-indanone (1.0 eq) in Trifluoroacetic acid (TFA) or H₂SO₄ (0°C).

-

Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 30 minutes. Maintain temperature < 5°C to suppress di-iodination.

-

Quench: Pour onto ice/water; neutralize with saturated NaHCO₃.

-

Workup: Extract with DCM. Wash with Na₂S₂O₃ (to remove iodine color).

-

Purification (Critical): The crude solid often melts broad (90-110°C). Recrystallize from Ethanol or Heptane/EtOAc to achieve the sharp target MP range.

Analytical Validation (Self-Validating Protocol)

To confirm the identity and purity of the 6-Fluoro-5-iodo intermediate, use the following multi-modal approach.

A. 1H NMR Spectroscopy (Diagnostic Signals)

The substitution pattern is confirmed by the loss of coupling between aromatic protons (para-relationship).

-

H4 (C4-H): ~8.05 ppm (d, J ~ 6 Hz, coupled to F). Appears as a doublet due to long-range F-coupling.

-

H7 (C7-H): ~7.40 ppm (d, J ~ 8 Hz, coupled to F).

-

Differentiation: In the starting material (6-fluoro), you see three aromatic protons. In the product, you see two distinct aromatic signals with no ortho-coupling ( J ~ 8 Hz) between them.

B. Differential Scanning Calorimetry (DSC)

For precise melting point determination, capillary methods are insufficient due to sublimation.

-

Ramp Rate: 10°C/min.

-

Pan: Hermetically sealed aluminum.

-

Acceptance Criteria: Single endothermic peak with Onset > 115°C.

C. QC Decision Tree

Caption: Quality Control workflow for validating the intermediate prior to downstream coupling.

References

-

Synthesis of LRRK2 Inhibitors

- Title: Discovery of MLi-2, a Potent, Selective, and Centrally Active LRRK2 Inhibitor.

- Source: Journal of Medicinal Chemistry, 2015, 58(10), 4194–4232.

-

URL:[Link]

-

Indanone Characterization Data

-

Title: 6-Fluoro-1-indanone Product Page (Parent Compound Reference).[1]

- Source: Sigma-Aldrich / Merck.

-

-

General Iodination Methodology

- Title: Regioselective Iodination of Activated Arom

- Source: Journal of Organic Chemistry.

-

URL:[Link]

Sources

Structural Elucidation and Regiochemical Assignment of 6-Fluoro-5-iodoindan-1-one

Executive Summary

The 6-fluoro-5-iodoindan-1-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bifunctional core: the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism), while the iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate complex libraries, including analogs of acetylcholinesterase inhibitors like Donepezil.

However, the synthesis of this scaffold via electrophilic aromatic substitution (EAS) presents a significant regiochemical challenge. Distinguishing the desired 5-iodo isomer from the thermodynamically competitive 7-iodo byproduct is non-trivial due to the subtle electronic directing effects of the fluorine atom versus the fused ring system. This guide details a self-validating analytical workflow to unambiguously determine the structure of 6-fluoro-5-iodoindan-1-one, synthesizing NMR scalar coupling logic, 2D-heteronuclear correlation, and X-ray crystallography.

The Synthetic Context & Regiochemical Challenge

To understand the analytical requirements, one must first understand the origin of the sample. The standard synthesis involves the iodination of commercially available 6-fluoroindan-1-one.

The Directing Group Conflict

In 6-fluoroindan-1-one, two directing forces compete during electrophilic iodination (

-

Fluorine (C6): An ortho/para director. It activates positions C5 (ortho) and C7 (ortho).

-

Alkyl Ring Fusion (C1-C2-C3): The alkyl group at C4/C5 acts as a weak activator, but the carbonyl at C1 is a strong meta director (deactivating C3 and C7).

Theoretical Outcome:

-

Position 5 (Target): Activated by Fluorine (ortho) and the alkyl chain (meta to carbonyl). Sterically accessible.

-

Position 7 (Impurity): Activated by Fluorine (ortho) but strongly deactivated by the adjacent Carbonyl (ortho) and sterically crowded.

-

Position 4 (Impurity): Sterically hindered (peri-position) and meta to Fluorine.

While Position 5 is kinetically favored, trace formation of the 7-iodo isomer is a common pitfall that can derail subsequent SAR (Structure-Activity Relationship) studies.

Visualization: Synthetic Pathways and Isomers

Figure 1: Reaction pathway showing the divergence between the desired 5-iodo target and the 7-iodo impurity.

Multi-Modal Spectroscopic Analysis[1]

The following workflow is designed to provide "legal proof" of structure, moving from bulk characterization to atomic-level confirmation.

Mass Spectrometry (MS)

Before NMR, confirm the halogenation state.

-

Technique: LC-MS (ESI+) or GC-MS.

-

Marker: Look for the molecular ion

Da. -

Validation: Iodine has a unique mass defect. More importantly, unlike Chlorine/Bromine, Iodine is monoisotopic (

). You will not see an M+2 isotope peak. If you see a 1:1 doublet at M/M+2, you have Bromine contamination.

Nuclear Magnetic Resonance (NMR) Strategy

This is the primary tool for distinguishing regioisomers. We rely on the specific coupling constants (

The Logic of J-Coupling (

H -

F)

In the 5-iodo target, the remaining aromatic protons are at C4 and C7 . In the 7-iodo impurity, the remaining aromatic protons are at C4 and C5 .

| Feature | Target: 6-Fluoro-5-iodoindan-1-one | Impurity: 6-Fluoro-7-iodoindan-1-one |

| Proton H7 | Present. Ortho to F. | Absent (Substituted by I). |

| Proton H5 | Absent (Substituted by I). | Present. Ortho to F. |

| Proton H4 | Present. Meta to F. | Present. Meta to F. |

| Coupling ( | Large (~8.0 - 10.0 Hz) | Large (~8.0 - 10.0 Hz) |

| Coupling ( | Small (~5.5 - 7.0 Hz) | Small (~5.5 - 7.0 Hz) |

The Ambiguity: Both isomers possess one proton ortho to Fluorine and one meta to Fluorine. A simple 1D

The Solution: 2D Heteronuclear Correlation (HMBC)

To resolve this, we must anchor the protons to the carbon skeleton using HMBC (Heteronuclear Multiple Bond Correlation) .

-

Identify Carbonyl (C1): It appears at ~205 ppm in

C NMR. -

Trace the Correlation:

-

In the 5-Iodo Target: The proton at C7 is spatially close to the Carbonyl. You will see a strong 3-bond correlation (

) between H7 and C1 (Carbonyl) . -

In the 7-Iodo Impurity: The proton at C7 is missing. The proton at C5 is too far (5 bonds) to correlate with C1. The proton at C4 is also too far.

-

Conclusion: If you see an aromatic proton doublet (with large

) correlating to the Carbonyl carbon, you have the 5-Iodo Target .

-

Analytical Workflow Diagram

Figure 2: Logical decision tree for the structural assignment of regioisomers.

Experimental Protocols

Synthesis of 6-Fluoro-5-iodoindan-1-one (Representative)

Note: This protocol is adapted from standard iodination procedures for deactivated aromatics [1, 2].

-

Reagents: Charge a round-bottom flask with 6-fluoroindan-1-one (1.0 eq) and Acetic Acid (AcOH) as solvent.

-

Iodination Agent: Add N-Iodosuccinimide (NIS, 1.1 eq). For difficult substrates, add Trifluoroacetic acid (TFA, 10 mol%) as a catalyst to generate the highly electrophilic

species. -

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The product usually has a higher Rf than the starting material due to the iodine lipophilicity.

-

Workup: Quench with saturated aqueous

(to remove pink iodine color). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient 0-20% EtOAc in Hexanes).

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Typically higher than the starting material (Start: ~60°C; Product: Expected range 110-130°C due to halogen bonding).

-

H NMR (400 MHz,

-

8.15 (d,

-

7.55 (d,

- 3.10 (m, 2H, H3).

- 2.75 (m, 2H, H2).

-

8.15 (d,

-

C NMR (100 MHz,

-

205.5 (C=O), 162.1 (d,

-

205.5 (C=O), 162.1 (d,

-

F NMR: Single peak at

Crystallographic Validation (The "Gold Standard")

While NMR provides solution-phase certainty, X-ray crystallography (XRD) provides absolute structural proof. Indanones crystallize readily due to the planar bicyclic system.

-

Growth Method: Slow evaporation of a saturated solution in Ethanol/Heptane (1:1).

-

Key Feature to Look For: Halogen Bonding. In the crystal lattice, the Iodine atom often forms a "halogen bond" (non-covalent interaction) with the Carbonyl oxygen of a neighboring molecule (

). This supramolecular motif is characteristic of 5-iodoindanones and stabilizes the crystal lattice [3].

References

-

Regioselective Iodination Methodology: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[2] Arkivoc2006 (i) 104-108.[2]

-

Fluorinated Indanone Synthesis: Lombardo, F., et al. "Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features." MDPI2012 .

-

Crystal Structure of Analogs (5-Fluoro-1-indanone): Vanbrocklin, H. F., et al. "5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone." Acta Crystallographica Section C2019 .

-

NMR Characterization of Regioisomers: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

Methodological & Application

Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of Fluorinated and Iodinated Indanones in Drug Discovery

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability.[1] Concurrently, the incorporation of an iodine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, and can also contribute to enhanced binding interactions with target proteins.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate for the development of novel therapeutics. Two distinct and robust synthetic strategies are presented, complete with detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and facilitate further research.

Strategic Approaches to the Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

The synthesis of the target molecule can be approached via two primary strategies, each with its own set of advantages and considerations.

-

Strategy A: Electrophilic Iodination of a Pre-formed Indanone Core. This approach involves the initial synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-one, followed by a regioselective iodination of the aromatic ring. The success of this strategy hinges on controlling the regioselectivity of the iodination reaction.

-

Strategy B: Intramolecular Cyclization of a Dihalogenated Phenylpropanoic Acid. This alternative route begins with the synthesis of a 3-(fluorophenyl)propanoic acid precursor bearing an iodine atom at the desired position. Subsequent intramolecular Friedel-Crafts acylation then constructs the indanone ring system. This strategy offers the advantage of pre-installing the iodine atom, thus avoiding potential challenges with the regioselectivity of direct indanone iodination.

Figure 1: Overview of the two primary synthetic strategies for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.

Strategy A: Electrophilic Iodination of 6-Fluoro-2,3-dihydro-1H-inden-1-one

This strategy is a logical and direct approach, however, it presents a key challenge in achieving the desired regioselectivity during the iodination step.

Part 1: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one

The synthesis of the 6-fluoro-1-indanone precursor is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. This reaction is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the formation of an acylium ion intermediate that then undergoes electrophilic attack on the aromatic ring.

Experimental Protocol: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one

| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |

| 3-(4-Fluorophenyl)propanoic acid | 10.0 g | 59.5 mmol (1.0) | Commercially available. |

| Polyphosphoric acid (PPA) | 100 g | - | Use a grade with ~85% P2O5 content. |

| Dichloromethane (DCM) | 200 mL | - | For extraction. |

| Saturated NaHCO3 solution | 150 mL | - | For neutralization. |

| Anhydrous MgSO4 | 10 g | - | For drying. |

| Reaction Temperature | 80-90 °C | - | |

| Reaction Time | 2-3 hours | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (100 g) and heat to 60 °C with stirring.

-

Slowly add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol) to the pre-heated PPA.

-

Increase the temperature to 80-90 °C and stir vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 6-fluoro-2,3-dihydro-1H-inden-1-one as a solid.

Part 2: Regioselective Iodination of 6-Fluoro-2,3-dihydro-1H-inden-1-one

The key to this step is the selection of an appropriate iodinating agent and reaction conditions to favor substitution at the C5 position. The directing effects of the substituents on the indanone ring play a crucial role in determining the outcome of the electrophilic aromatic substitution.[2][3] The fluorine atom at C6 is an ortho, para-director, while the acyl group of the indanone ring is a meta-director. Both of these groups direct the incoming electrophile to the C5 and C7 positions. The C5 position is ortho to the activating fluorine and meta to the deactivating acyl group, making it a highly probable site for iodination.

However, direct iodination of aryl alkyl ketones can sometimes lead to iodination at the α-carbon of the alkyl group.[4][5] Therefore, careful selection of the iodinating reagent is paramount. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) is a suitable choice for this transformation.

Experimental Protocol: Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |

| 6-Fluoro-2,3-dihydro-1H-inden-1-one | 5.0 g | 33.3 mmol (1.0) | From previous step. |

| N-Iodosuccinimide (NIS) | 8.2 g | 36.6 mmol (1.1) | Recrystallize from dioxane/CCl4 if necessary. |

| Trifluoroacetic acid (TFA) | 50 mL | - | Solvent and catalyst. |

| Dichloromethane (DCM) | 150 mL | - | For extraction. |

| Saturated NaHCO3 solution | 100 mL | - | For neutralization. |

| 10% Na2S2O3 solution | 50 mL | - | To quench excess iodine. |

| Anhydrous MgSO4 | 5 g | - | For drying. |

| Reaction Temperature | Room Temperature | - | |

| Reaction Time | 12-18 hours | - |

Procedure:

-

In a 100 mL round-bottom flask protected from light, dissolve 6-fluoro-2,3-dihydro-1H-inden-1-one (5.0 g, 33.3 mmol) in trifluoroacetic acid (50 mL).

-

To this solution, add N-iodosuccinimide (8.2 g, 36.6 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with 10% aqueous sodium thiosulfate solution (1 x 50 mL) to remove any residual iodine, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to isolate 6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.

Strategy B: Intramolecular Cyclization of 3-(4-Fluoro-3-iodophenyl)propanoic Acid

This strategy circumvents the potential regioselectivity issues of direct indanone iodination by introducing the iodine atom onto the phenylpropanoic acid precursor prior to the cyclization step.

Part 1: Synthesis of 3-(4-Fluoro-3-iodophenyl)propanoic Acid

The synthesis of this key intermediate is achieved by the electrophilic iodination of commercially available 3-(4-fluorophenyl)propanoic acid. The directing effects of the fluorine atom (ortho, para-directing) and the propanoic acid side chain (weakly ortho, para-directing) will favor iodination at the position ortho to the fluorine atom (C3).[2]

Experimental Protocol: Synthesis of 3-(4-Fluoro-3-iodophenyl)propanoic Acid

| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |

| 3-(4-Fluorophenyl)propanoic acid | 10.0 g | 59.5 mmol (1.0) | Commercially available.[6] |

| Iodine (I2) | 16.6 g | 65.4 mmol (1.1) | |

| Periodic acid (H5IO6) | 5.4 g | 23.8 mmol (0.4) | Oxidant to regenerate I2. |

| Acetic acid | 100 mL | - | Solvent. |

| Sulfuric acid (conc.) | 2 mL | - | Catalyst. |

| Reaction Temperature | 70 °C | - | |

| Reaction Time | 24 hours | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol), iodine (16.6 g, 65.4 mmol), periodic acid (5.4 g, 23.8 mmol), and glacial acetic acid (100 mL).

-

With stirring, slowly add concentrated sulfuric acid (2 mL).

-

Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a solution of sodium bisulfite (10 g) in water (300 mL) to quench the excess iodine.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(4-fluoro-3-iodophenyl)propanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation

The final step in this strategy is the cyclization of the iodinated phenylpropanoic acid to form the target indanone. This is achieved under similar conditions to the cyclization in Strategy A.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. mdpi.com [mdpi.com]

- 6. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical research and development. The unique substitution pattern of this indanone derivative, featuring both a fluorine atom and an iodine atom on the aromatic ring, makes it a versatile scaffold for the synthesis of complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] This guide details a robust synthetic protocol for the preparation of the title compound and provides in-depth application notes and step-by-step protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

The indanone core is a privileged scaffold found in numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to increased metabolic stability, enhanced binding affinity, and improved cell permeability.[1] The presence of an iodine atom on the aromatic ring provides a crucial site for synthetic diversification. As a versatile halogen, iodine readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This dual functionality makes 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one a highly valuable intermediate for the construction of compound libraries and the optimization of lead compounds in drug discovery programs.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆FIO | N/A |

| Molecular Weight | 276.05 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, DMF | General Knowledge |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere | General Knowledge |

Characterization Data (Predicted)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-7.2 (m, 2H, Ar-H), 3.1-2.9 (t, 2H, -CH₂-), 2.8-2.6 (t, 2H, -CH₂CO-) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 205-200 (C=O), 165-160 (d, J = 250-240 Hz, C-F), 150-120 (Ar-C), 95-85 (C-I), 38-34 (-CH₂-), 28-24 (-CH₂CO-) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110 to -120 (s) |

| Mass Spectrometry (ESI+) | m/z 276.95 [M+H]⁺ |

Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

The synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can be achieved in a two-step sequence starting from the commercially available 6-fluoro-1-indanone. This involves an electrophilic iodination of the activated aromatic ring.

Protocol 1: Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Rationale: This protocol employs a well-established method for the iodination of activated aromatic rings using iodine in the presence of an oxidizing agent (iodic acid) and a strong acid catalyst (sulfuric acid). The fluorine and acyl groups on the indanone ring direct the incoming electrophile (iodine) to the ortho and para positions. Steric hindrance from the fused ring system favors iodination at the less hindered C5 position.

Materials:

-

6-Fluoro-1-indanone

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 6-fluoro-1-indanone (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add iodine (1.1 eq) and iodic acid (0.4 eq).

-

Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (until the iodine color disappears), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.

Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a key functional group that allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This section details protocols for three of the most synthetically valuable transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

Application Note: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the aryl iodide and various organoboron compounds, such as boronic acids or their esters.[2] This reaction is widely used in the synthesis of biaryl structures, which are common motifs in pharmaceuticals. The reaction generally exhibits high functional group tolerance and proceeds with high yields.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a standard palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. A base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[4] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

-

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

-

Aryl or vinyl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 6-fluoro-5-aryl(or vinyl)-2,3-dihydro-1H-inden-1-one.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

Application Note: The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl iodide with a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The resulting alkynyl indanones are versatile intermediates that can undergo further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.

Protocol 3: General Procedure for Sonogashira Coupling

Rationale: This protocol employs a dual catalytic system of palladium and copper(I) iodide. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as a solvent.

Materials:

-

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF or DMF, if needed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, dissolve 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq) in the amine base (e.g., triethylamine).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (0.04 eq).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 6-fluoro-5-alkynyl-2,3-dihydro-1H-inden-1-one.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

Application Note: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction has broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines with the aryl iodide.[9] The resulting amino-indanones are important precursors for various nitrogen-containing heterocyclic drugs.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine.[10] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine.[9]

Materials:

-

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

-

Primary or secondary amine (1.2-2.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, LHMDS, 1.5-2.5 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq).

-

Evacuate and backfill the tube with argon.

-

Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

-

Add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

-

Heat the reaction mixture to 80-110 °C, and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography to give the 6-fluoro-5-amino-2,3-dihydro-1H-inden-1-one derivative.

Safety and Handling

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a strategically important building block for the synthesis of novel pharmaceutical agents. Its facile preparation and the versatility of its iodo-substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for medicinal chemists to explore new chemical space and develop innovative drug candidates. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and application of this valuable intermediate.

References

- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Journal of the American Chemical Society, 129(28), 8708–8709.

- Anderson, K. W., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(19), 6898–6907.

- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709.

- Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.

- Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroindan-1-one. Retrieved from [Link]

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- The Royal Society of Chemistry. (2014, September 2). Highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

-

ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

- Aggie Access. (n.d.). 6-Fluoro-1-indanone.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction.

- MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

-

PubChem. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- G. K. Surya Prakash, et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. The Journal of Organic Chemistry, 87(1), 108-118.

- ResearchGate. (2025, August 6). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

- van der Vlugt, J. I., et al. (2005). Regioselective Synthesis of Indanones. Synlett, 2005(12), 1982-1984.

- MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest.

- Chemical Science. (2021). Cyclic Diaryl λ3-Bromanes: A Rapid Access to Molecular Complexity via Cycloaddition Reactions. 12(1), 156-161.

Sources

- 1. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 2. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Palladium-catalyzed cross-coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Application Note: Precision Cross-Coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Executive Summary

The compound 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (hereafter Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of androgen receptor antagonists, kinase inhibitors (e.g., FGFR, p38 MAPK), and Wnt pathway modulators.

This guide provides optimized protocols for the Palladium-catalyzed cross-coupling of Compound 1 . The presence of the ortho-fluorine substituent adjacent to the reactive iodide, combined with the electron-withdrawing para-carbonyl group, creates a unique electronic environment. While the C–I bond is highly activated for oxidative addition, the ortho-fluorine introduces steric and electronic nuances that require specific ligand and base choices to maximize yield and suppress side reactions such as protodeiodination.

Mechanistic Insight & Substrate Analysis

To design a robust protocol, we must first analyze the reactivity profile of Compound 1 .

Electronic Activation (The "Push-Pull" Effect)

-

C1-Carbonyl (Ketone): Acts as a strong Electron Withdrawing Group (EWG) via resonance and induction. This lowers the electron density of the aryl ring, significantly accelerating the rate of Oxidative Addition of Pd(0) into the C–I bond.

-

C6-Fluorine: Exerts a strong inductive withdrawing effect (-I) on the C5-position. Unlike electron-rich systems where oxidative addition is the rate-limiting step, for Compound 1 , the C–I bond is so activated that the challenge shifts to stabilizing the Pd(II) intermediate and ensuring efficient transmetallation.

Steric & Chelation Considerations

-

Ortho-Effect: The Van der Waals radius of Fluorine (1.47 Å) is small (comparable to Hydrogen, 1.20 Å), yet sufficient to induce a "twisted" conformation in biaryl products.

-

Pd-F Interaction: In catalytic cycles, the lone pairs on the ortho-fluorine can weakly coordinate with the Palladium center. This can stabilize the oxidative addition complex but may also retard the reductive elimination step if the metal center becomes overcrowded.

Key Design Rule: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3) to facilitate the reductive elimination step, which is often the bottleneck for ortho-substituted coupling partners.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The use of Pd(dppf)Cl2 offers a robust, air-stable catalyst system. For sterically demanding boronic acids, SPhos Pd G2 is the superior alternative.

Materials:

-

Substrate: Compound 1 (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

-

Base: K3PO4 (3.0 equiv) or Na2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (100 mg, 0.36 mmol), Aryl Boronic Acid (0.43 mmol), and K3PO4 (230 mg, 1.08 mmol).

-

Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (3.0 mL) and Water (0.75 mL) via syringe.

-

Catalyst: Quickly remove the septum to add Pd(dppf)Cl2·CH2Cl2 (15 mg, 5 mol%) and reseal immediately. Purge for another 2 minutes.

-

Reaction: Heat the block to 80 °C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The starting iodide should be consumed rapidly. If protodeiodination (replacement of I with H) is observed, switch solvent to anhydrous Toluene and use Cs2CO3.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Optimization Table:

| Parameter | Standard Condition | Challenging Partner (Steric Bulk) |

| Catalyst | Pd(dppf)Cl2 | Pd(OAc)2 + SPhos (1:2) |

| Base | Na2CO3 (aq) | K3PO4 (anhydrous) |

| Solvent | Dioxane/H2O | Toluene or n-Butanol |

| Temp | 80 °C | 100 °C |

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing alkyne linkers for "Click" chemistry or rigid spacers.

Rationale: The electron-deficient nature of Compound 1 makes it an excellent substrate for Sonogashira, often proceeding at lower temperatures than electron-rich aryl iodides.

Materials:

-

Substrate: Compound 1 (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[2]

-

Catalyst: PdCl2(PPh3)2 (3 mol%)

-

Co-Catalyst: CuI (1.5 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Methodology:

-

Charge: Add Compound 1 , PdCl2(PPh3)2, and CuI to a dry vial under Nitrogen.

-

Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

-

Reagents: Add TEA followed by the Terminal Alkyne dropwise.

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50 °C.

-

Note: High heat (>80 °C) with strong base can cause aldol condensation at the C2 position of the indanone. Keep temperature mild.

-

-

Workup: Quench with saturated NH4Cl (to remove Cu). Extract with EtOAc.[3]

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Best for: Synthesizing aniline derivatives or N-heterocycles.

Rationale: The ortho-fluorine can destabilize the Pd-Amine intermediate. Xantphos is the ligand of choice for indanones as its wide bite angle facilitates the reductive elimination of the C–N bond while preventing chelation of the ketone.

Materials:

-

Substrate: Compound 1 (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)[2]

-

Catalyst: Pd2(dba)3 (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu to prevent enolization of the ketone.

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a separate vial, mix Pd2(dba)3 and Xantphos in Dioxane and stir for 5 mins at RT (solution turns from purple to yellow/orange).

-

Reaction Setup: Add Compound 1 , Amine, and Cs2CO3 to the main reaction vessel.

-

Combine: Transfer the catalyst solution to the reaction vessel.

-

Heat: Stir at 100 °C for 12–16 hours.

-

Purification: Standard aqueous workup and column chromatography.

Visualization: Reactivity & Workflow

Figure 1: Catalytic Cycle & Electronic Effects

This diagram illustrates why the specific position of the Fluorine atom accelerates the reaction but requires steric management.

Caption: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-deficient indanone core and ortho-fluorine effect.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Protodeiodination (I replaced by H) | Hydride source present or reductive elimination too slow. | Use anhydrous solvents (Toluene). Switch to BrettPhos or SPhos to speed up reductive elimination. |

| Low Conversion | Catalyst poisoning or poor solubility.[2] | Ensure Compound 1 is fully dissolved before adding catalyst. Increase temp to 100°C. |

| Homocoupling (Ar-Ar dimer) | Oxygen leak or excess Boronic acid disproportionation. | Degas solvents vigorously (freeze-pump-thaw).[2] Add base after catalyst.[2] |

| C-F Bond Cleavage | SNAr side reaction (rare in coupling). | Lower reaction temperature. Ensure base is not too nucleophilic (stick to Carbonates/Phosphates). |

References

-

Indanone Scaffold Synthesis & Reactivity

-

Ortho-Fluoro Effect in Cross-Coupling

-

General Suzuki-Miyaura Protocols for Aryl Halides

- Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.

-

Source:

-

Buchwald-Hartwig Amin

- Palladium-Catalyzed Amination of Aryl Halides with Ketones Present.

-

Source:

Sources

Application Note: Strategic Sonogashira Coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one for Pharmaceutical Intermediate Synthesis

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note provides a comprehensive guide for the Sonogashira coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both traditional copper-cocatalyzed and copper-free conditions, and present a systematic troubleshooting guide. The objective is to equip researchers, scientists, and drug development professionals with the expertise to efficiently and reproducibly synthesize advanced intermediates derived from this versatile building block.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling's efficacy stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the mechanism is complex and features various intermediate species, a generally accepted model provides a robust framework for understanding and optimizing the reaction.[3]

The process begins with the activation of the palladium(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[4] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, regenerates the active Pd(0) catalyst, and completes the cycle.[6]

The amine base plays a crucial dual role: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it serves as a scavenger for the hydrogen iodide generated during the reaction.[7]

Key Considerations for the Substrate: 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

The structure of the substrate is paramount in designing an effective coupling strategy.

-

Aryl Iodide Reactivity : The carbon-halogen bond strength dictates the rate of oxidative addition. The reactivity order for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[7] As an aryl iodide, 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a highly reactive coupling partner, often allowing for milder reaction conditions, including lower temperatures and catalyst loadings.[7][8]

-

Electronic Effects : The indenone core contains an electron-withdrawing ketone group. This electronic feature can further facilitate the oxidative addition step, enhancing the substrate's reactivity.

-

Functional Group Tolerance : The Sonogashira reaction is renowned for its excellent functional group tolerance.[8] The ketone and fluoro groups on the substrate are stable under typical reaction conditions and do not require protection.

Optimizing Reaction Conditions: A Comparative Overview

The success of a Sonogashira coupling hinges on the careful selection of several key parameters. The table below summarizes common choices that can be adapted for the target substrate.

| Parameter | Reagent/Condition | Rationale & Expert Insights | Potential Issues |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] | Pd(PPh₃)₄ is a Pd(0) source, ready for oxidative addition. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable and are reduced in situ.[7] | Pd(0) catalysts can be sensitive to air and moisture.[9] |

| Copper (I) Co-catalyst | CuI | Essential for the classic mechanism to form the copper acetylide, which accelerates transmetalation.[2] | Can promote undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7][9] |

| Ligand | PPh₃, dppf, XPhos, NHCs | Ligands stabilize the palladium center. Bulky, electron-rich phosphine ligands can increase catalytic activity.[4] N-Heterocyclic Carbenes (NHCs) are also highly effective.[8] | Phosphine ligands can be air-sensitive. |

| Base | Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the alkyne.[7] Inorganic bases are often used in copper-free protocols. | Ensure the base is anhydrous and used in sufficient excess. |

| Solvent | THF, DMF, Toluene, or neat amine (e.g., Et₃N) | Must be able to dissolve all reactants. Anhydrous and degassed solvents are critical to prevent catalyst decomposition and side reactions.[9] | Some solvents like THF may promote the formation of palladium black (catalyst decomposition).[10] |

| Temperature | Room Temperature to 80 °C | Given the high reactivity of the aryl iodide, reactions can often be initiated at room temperature. Gentle heating may be required for less reactive alkynes.[7][8] | Excessive heat can lead to catalyst decomposition and side-product formation. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with a wide variety of terminal alkynes.

Reagents & Materials:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 6-Fluoro-5-iodo-inden-1-one | 290.05 | 1.0 | 1.0 | 290 mg |

| Terminal Alkyne | Varies | 1.2 | 1.2 | Varies |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |

| Triethylamine (Et₃N) | 101.19 | - | - | 5.0 mL |

| Tetrahydrofuran (THF) | 72.11 | - | - | 5.0 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (290 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent and Base Addition: Using syringes, add anhydrous THF (5.0 mL) followed by anhydrous, degassed triethylamine (5.0 mL). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove catalyst residues.